

The Aryl Hydrocarbon Receptor (AhR) in Immunology: A Technical Guide

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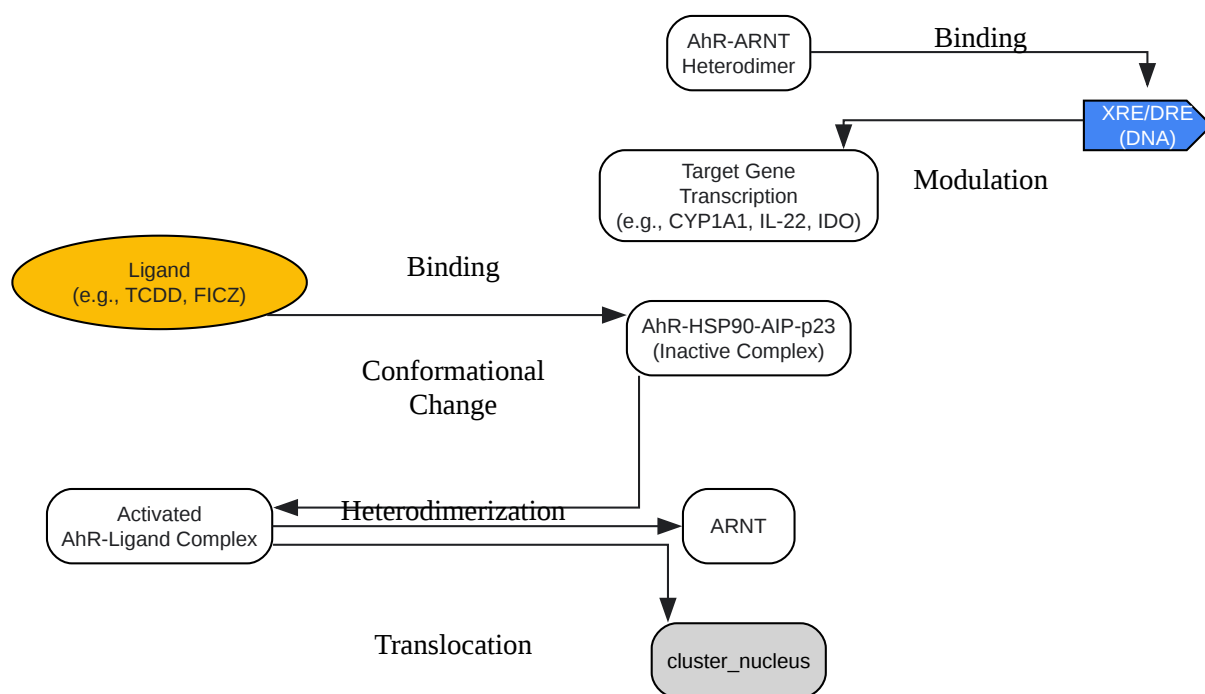
Introduction

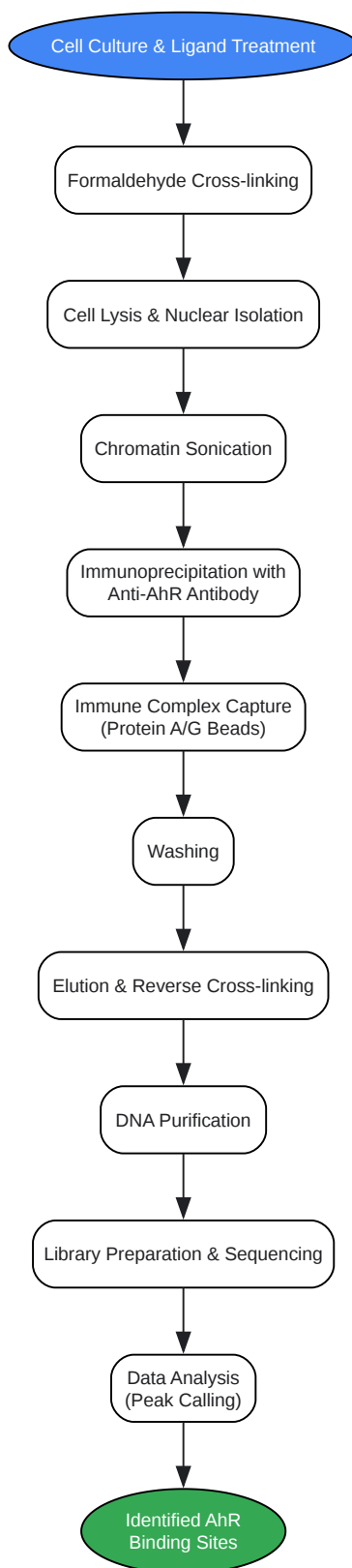
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has emerged from the field of toxicology to become a pivotal regulator of the immune system.^{[1][2][3][4]} Initially identified as the receptor for environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), it is now understood that AhR can be activated by a diverse range of endogenous and exogenous ligands, including dietary compounds, microbial metabolites, and products of host metabolism.^{[2][3][5]} This unique characteristic positions AhR as a critical sensor of the microenvironment, translating these external and internal cues into profound effects on both innate and adaptive immunity.^{[5][6]} Its expression across a wide array of immune cells, including T cells, B cells, dendritic cells (DCs), and macrophages, underscores its integral role in orchestrating immune homeostasis and response.^{[1][2][7][8]} Dysregulation of the AhR signaling pathway has been implicated in the pathogenesis of autoimmune diseases, cancer, and allergic responses, making it an attractive therapeutic target.^{[1][9][10][11]} This technical guide provides an in-depth exploration of the core aspects of AhR's role in immunology, with a focus on its signaling pathways, quantitative effects on immune cell function, and the experimental methodologies used to elucidate its complex functions.

The AhR Signaling Pathway

The canonical AhR signaling pathway is initiated upon ligand binding to the cytosolic AhR complex. In its inactive state, AhR is associated with chaperone proteins, including heat shock protein 90 (HSP90), AhR-interacting protein (AIP), and the co-chaperone p23.[2][3] Ligand binding induces a conformational change in the AhR, leading to the dissociation of these chaperones and the exposure of a nuclear localization signal.[4][6] The ligand-AhR complex then translocates to the nucleus, where it heterodimerizes with the AhR nuclear translocator (ARNT).[1][4] This AhR-ARNT heterodimer binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin-responsive elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[1][6]

Beyond this canonical pathway, AhR can also exert its effects through non-canonical signaling mechanisms. These include interactions with other transcription factors, such as NF- κ B and STAT proteins, and functioning as an E3 ubiquitin ligase to target proteins for degradation.[1][12] The specific signaling cascade and downstream effects are highly dependent on the activating ligand, the cellular context, and the surrounding microenvironment.[9]





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